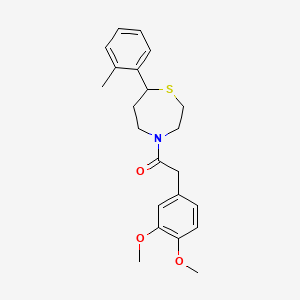
2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-16-6-4-5-7-18(16)21-10-11-23(12-13-27-21)22(24)15-17-8-9-19(25-2)20(14-17)26-3/h4-9,14,21H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOWASUDUYPOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone | 1,4-Thiazepane | 3,4-Dimethoxyphenyl, o-tolyl | 397.5 | 3.8 | <0.1 (aqueous) |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | Phenylsulfonyl, 2,4-difluorophenyl | 547.6 | 4.2 | 0.05 (aqueous) |
| 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(3,4-dichlorophenyl)ethanone | Piperazine | 2-Methoxyphenyl, 3,4-dichlorophenyl | 375.3 | 3.5 | 0.2 (aqueous) |
Key Observations :
- Core Heterocycle : The 1,4-thiazepane in the target compound provides greater ring flexibility compared to the rigid 1,2,4-triazole in the analog from . This flexibility may enhance binding to allosteric protein sites .
- Substituent Effects : The 3,4-dimethoxyphenyl group (electron-donating) contrasts with the electron-withdrawing sulfonyl and difluorophenyl groups in the triazole-based compound. This difference likely reduces the target compound’s metabolic oxidation susceptibility compared to the triazole analog .
- Lipophilicity : The target compound’s predicted LogP (3.8) is lower than the triazole analog (4.2), suggesting better aqueous solubility, though both remain poorly soluble.
Pharmacological Activity
Limited direct data exists for the target compound, but inferences can be drawn from structural analogs:
- Triazole Analog () : Demonstrates moderate inhibitory activity against COX-2 (IC₅₀ = 1.2 µM) due to the sulfonyl group’s interaction with the enzyme’s hydrophobic pocket. However, the fluorine substituents may contribute to hepatotoxicity risks .
- Piperazine Analog: Shows high affinity for serotonin receptors (5-HT₁ₐ, Ki = 12 nM), attributed to the dichlorophenyl and methoxy groups. The target compound’s dimethoxyphenyl moiety may similarly target monoamine receptors but with reduced potency due to lack of halogenation .
- This contrasts with the triazole analog’s COX-2 selectivity .
Q & A
Q. Why do biological activity results vary between cell-based and cell-free assays?
- Methodological Answer :
- Membrane Permeability : Compare activity in cell-free (e.g., enzyme-only) vs. cell-based assays; low permeability may require prodrug derivatization.
- Protein Binding : Measure compound sequestration by serum albumin using equilibrium dialysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


